molecular formula C5H11Cl2N3 B190298 Piperazine-2-carbonitrile dihydrochloride CAS No. 187589-35-1

Piperazine-2-carbonitrile dihydrochloride

Cat. No. B190298
CAS RN: 187589-35-1
M. Wt: 184.06 g/mol
InChI Key: BYUCWQZNBFCREC-UHFFFAOYSA-N
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Description

Piperazine-2-carbonitrile dihydrochloride is a compound with the molecular formula C5H11Cl2N3 . It is an anti-nematodal agent effective against intestinal nematodes .


Synthesis Analysis

The synthesis of piperazine compounds involves catalytic processes, including intermolecular and intramolecular cyclization . The methods used for piperazine synthesis compare two groups of catalytic processes: intermolecular and intramolecular cyclization .


Molecular Structure Analysis

The molecular weight of Piperazine-2-carbonitrile dihydrochloride is 184.06 g/mol . The InChI code is 1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H and the InChI key is BYUCWQZNBFCREC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Piperazine-2-carbonitrile dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid at room temperature . The exact mass is 183.0330028 g/mol and the monoisotopic mass is also 183.0330028 g/mol .

Scientific Research Applications

Biocatalysis

In the field of biocatalysis , Piperazine-2-carbonitrile dihydrochloride plays a role in the production of enantiopure compounds. A study demonstrated the use of a semipurified aminopeptidase from Aspergillus oryzae for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid . This process benefits from the high regio-, chemo-, and stereoselectivities of biocatalytic transformations, often carried out in pure water, making it environmentally friendly and cost-effective.

Organic Synthesis

Organic synthesis: utilizes Piperazine-2-carbonitrile dihydrochloride in the C–H functionalization of piperazines. This is crucial for the structural diversity of piperazine-containing drugs, as it allows for the functionalization at the C2 position, leading to the synthesis of α-heteroarylated piperazines . Such advancements in synthetic methodologies expand the toolbox for drug discovery and medicinal chemistry research.

Pharmaceuticals

In pharmaceuticals , the piperazine moiety found in Piperazine-2-carbonitrile dihydrochloride is frequently used in drugs due to its impact on the physicochemical properties of molecules. It serves as a basic and hydrophilic group to optimize pharmacokinetic properties or as a scaffold to arrange pharmacophoric groups for interaction with target macromolecules .

Chemical Engineering

Chemical engineering: applications of Piperazine-2-carbonitrile dihydrochloride include its use in process intensification and biocatalyst immobilization. The compound’s stability and reactivity under various conditions make it suitable for continuous flow processes, significantly increasing productivity and allowing for operations exceeding 24 hours without affecting the reaction yield .

Materials Science

In materials science , Piperazine-2-carbonitrile dihydrochloride can be involved in the synthesis of new materials, especially polymers and resins. Its reactivity with various chemical groups allows for the creation of novel materials with specific properties for industrial applications .

Environmental Science

Lastly, in environmental science , Piperazine-2-carbonitrile dihydrochloride may be used in the development of environmentally benign synthesis processes. Its ability to undergo reactions in aqueous solutions without the need for harmful solvents aligns with the principles of green chemistry, contributing to sustainable practices .

Safety and Hazards

Piperazine-2-carbonitrile dihydrochloride is associated with certain hazards. Safety information includes pictograms GHS07 and precautionary statements P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

piperazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCWQZNBFCREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614311
Record name Piperazine-2-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-2-carbonitrile dihydrochloride

CAS RN

187589-35-1
Record name Piperazine-2-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperazine-2-carbonitrile dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 300 ml of tetrahydrofuran was added 54.1 g (0.9 mole) of ethylenediamine and the mixture was heated to 30° C. To the mixture was added dropwise 52.5 g (0.6 mole) of 2-chloroacrylonitrile over a period of 2 hours with stirring and further stirring was continued for 6 hours. During stirring, the temperature was kept at about 30° C. The reaction mixture formed was cooled to 20° C. and precipitates formed were removed by filtration. After adding 35% hydrochloric acid to the filtrate formed to adjust pH of the mixture to 4, precipitates formed were collected by filtration. The precipitates were dissolved in 20% hydrochloric acid and the solution thus formed was added dropwise to tetrahydrofuran. Precipitates formed were collected by filtration and the solvent attaching the precipitates was removed under reduced pressure to provide 55.2 g (yield 50%) of 2-cyanopiperazine-di-hydrochloride. The analytical values of the product were as follows.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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